molecular formula C17H10FN3OS B6531379 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 1002853-24-8

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6531379
CAS RN: 1002853-24-8
M. Wt: 323.3 g/mol
InChI Key: IDUVMGBCALRSRY-UHFFFAOYSA-N
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Description

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CFTB) is a synthetic compound that has recently been studied for its potential applications in the medical and scientific fields. CFTB is a heterocyclic aromatic compound, which is composed of a benzene ring fused to a thiazole ring. It is an important component in many pharmaceuticals and has been studied for its potential to interact with various biological systems.

Scientific Research Applications

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in medical and scientific research. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and receptors. This compound has been studied as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been studied for its potential to act as a potential inhibitor of the enzyme monoamine oxidase-A (MAO-A).

Mechanism of Action

The mechanism of action of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is not completely understood. However, it is believed to act by modulating the activity of certain enzymes and receptors. This compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and receptors. This compound has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages and limitations for use in lab experiments. One of the advantages of this compound is its low toxicity, which makes it a suitable compound for use in laboratory experiments. In addition, this compound has a relatively low cost and is readily available. Furthermore, this compound is a relatively stable compound and can be stored for extended periods of time.
However, this compound also has several limitations for use in lab experiments. One of the major limitations is that it is not water soluble, which makes it difficult to use in certain experiments. In addition, this compound has a relatively low solubility in organic solvents, which can limit its use in certain experiments. Furthermore, this compound is a relatively unstable compound and can break down over time, which can limit its use in long-term experiments.

Future Directions

There are several potential future directions for the research and development of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to further explore its potential anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore its potential to interact with various enzymes and receptors. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to act as a potential inhibitor of MAO-A. Finally, further research could be conducted to explore the potential of this compound to interact with other biological systems, such as the immune system.

Synthesis Methods

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is typically synthesized through a multi-step reaction scheme. The first step involves the reaction of 4-fluorobenzonitrile with thiourea in the presence of a base, such as sodium hydride. This reaction produces a thiazole-containing nitrile intermediate. The nitrile intermediate is then reduced to the corresponding amine with a reducing agent, such as sodium borohydride. The amine is then reacted with an activated ester, such as ethyl chloroacetate, to form the desired this compound product.

properties

IUPAC Name

3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-6-4-12(5-7-14)15-10-23-17(20-15)21-16(22)13-3-1-2-11(8-13)9-19/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVMGBCALRSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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